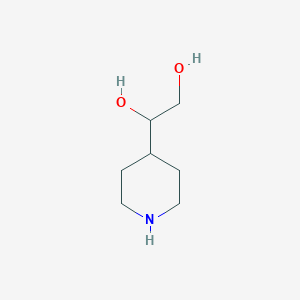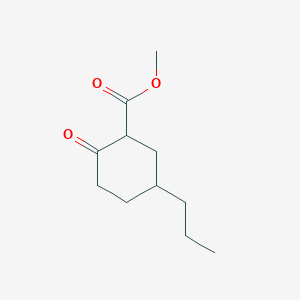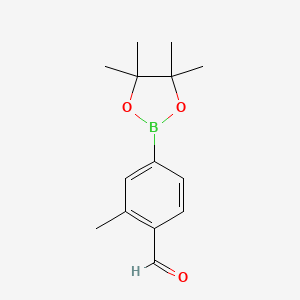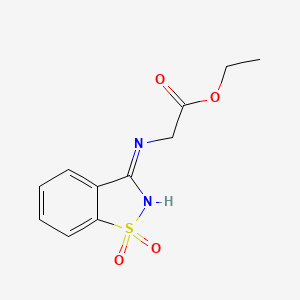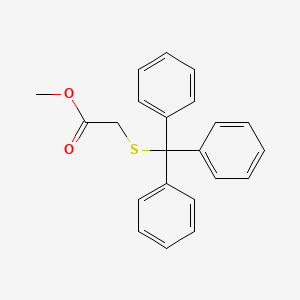
Methyl 2-tritylsulfanylacetate
Übersicht
Beschreibung
Methyl 2-tritylsulfanylacetate is an organic compound with the molecular formula C22H20O2S and a molar mass of 348.458 g/mol . . This compound is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanylacetate moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Methyl 2-tritylsulfanylacetate can be synthesized through various synthetic routes. One common method involves the reaction of trityl chloride with methyl thioglycolate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Methyl 2-tritylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the thiol derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tritylsulfanylacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound can be used in the development of new drugs, particularly those targeting sulfanyl-containing enzymes or pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-tritylsulfanylacetate involves its interaction with molecular targets through its sulfanyl and trityl groups. The sulfanyl group can participate in nucleophilic and electrophilic reactions, while the trityl group can provide steric hindrance and stability to the molecule. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-tritylsulfanylacetate can be compared with similar compounds such as:
Methyl 2-thioacetate: This compound lacks the trityl group, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 2-benzylsulfanylacetate: The presence of a benzyl group instead of a trityl group results in different steric and electronic properties, affecting its reactivity and applications.
Methyl 2-phenylsulfanylacetate: Similar to the benzyl derivative, the phenyl group provides different steric and electronic effects compared to the trityl group.
The uniqueness of this compound lies in its trityl group, which provides significant steric hindrance and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.
Eigenschaften
CAS-Nummer |
83544-05-2 |
|---|---|
Molekularformel |
C22H20O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
methyl 2-tritylsulfanylacetate |
InChI |
InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI-Schlüssel |
MVUPACKEURZFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
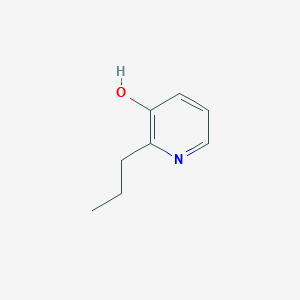

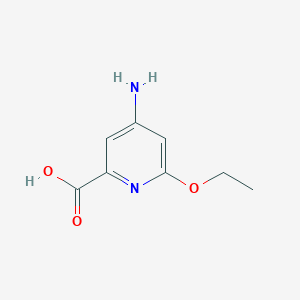
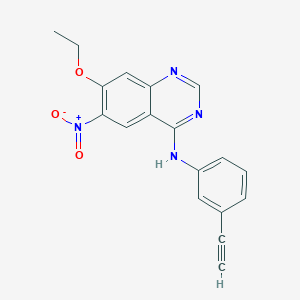
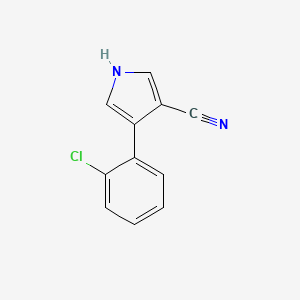
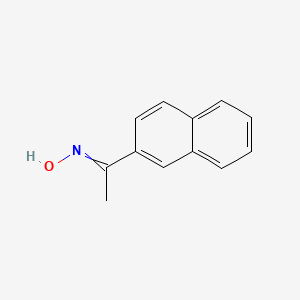
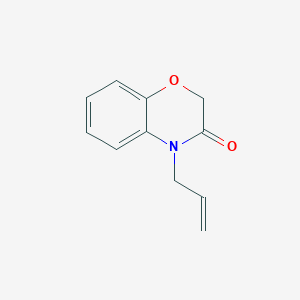
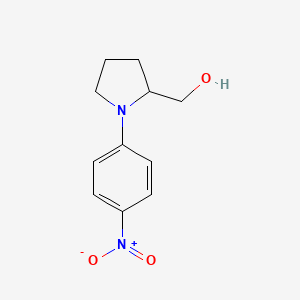
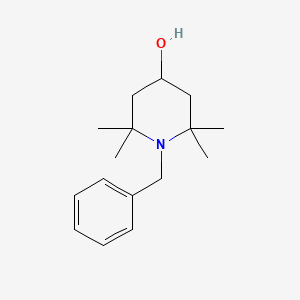
![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)
